2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane
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Overview
Description
2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane is an organic compound with the molecular formula C10H19ClO3. It is a derivative of dioxane, characterized by the presence of a chloro and methoxy group attached to a propyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of 3-chloro-1-methoxypropan-2-ol with 2,5,5-trimethyl-1,3-dioxane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the chloro group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane derivatives.
Scientific Research Applications
2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities and cellular processes, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-methoxy-2-propanol: A structurally related compound with similar reactivity.
2,5,5-Trimethyl-1,3-dioxane: The parent compound without the chloro and methoxy substituents.
Uniqueness
2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane is unique due to the presence of both chloro and methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
875429-47-3 |
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Molecular Formula |
C11H21ClO3 |
Molecular Weight |
236.73 g/mol |
IUPAC Name |
2-(3-chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C11H21ClO3/c1-10(2)7-14-11(3,15-8-10)9(13-4)5-6-12/h9H,5-8H2,1-4H3 |
InChI Key |
NWJKCRMADSBXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C)C(CCCl)OC)C |
Origin of Product |
United States |
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